Ethyl 4'-methoxybiphenyl-2-carboxylate

12-lipoxygenase inflammation platelet biology

Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1), also known as ethyl 2-(4-methoxyphenyl)benzoate, is a synthetic biphenyl derivative belonging to the class of ortho-substituted biphenyl-2-carboxylate esters. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 858035-49-1
Cat. No. B12109432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4'-methoxybiphenyl-2-carboxylate
CAS858035-49-1
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC
InChIInChI=1S/C16H16O3/c1-3-19-16(17)15-7-5-4-6-14(15)12-8-10-13(18-2)11-9-12/h4-11H,3H2,1-2H3
InChIKeyZIFCEGMYRZZOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4'-Methoxybiphenyl-2-Carboxylate (CAS 858035-49-1) Procurement Guide: Core Identity and Chemical Class Context


Ethyl 4'-methoxybiphenyl-2-carboxylate (CAS 858035-49-1), also known as ethyl 2-(4-methoxyphenyl)benzoate, is a synthetic biphenyl derivative belonging to the class of ortho-substituted biphenyl-2-carboxylate esters. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound features a biphenyl core with a methoxy (-OCH₃) substituent at the 4'-position of one ring and an ethyl ester (-COOCH₂CH₃) group at the 2-position of the other ring, creating a sterically congested ortho-substitution pattern that distinguishes it from simpler biphenyl carboxylates . This structural arrangement confers distinct electronic and steric properties that directly influence its reactivity profile, synthetic utility, and biological target engagement compared to other biphenyl-2-carboxylate analogs.

Why Generic Substitution Fails: Critical Structure-Activity Divergence in Biphenyl-2-Carboxylate Esters for Ethyl 4'-Methoxybiphenyl-2-Carboxylate Procurement


Substitution with unsubstituted ethyl biphenyl-2-carboxylate (CAS 19926-49-9) or even the methyl ester analog (CAS 17103-25-2) is not functionally equivalent due to the profound impact of the 4'-methoxy and ortho-ester substitution pattern on target recognition, electronic distribution, and synthetic behavior. The 4'-methoxy group acts as an electron-donating substituent that alters the biphenyl dihedral angle and modulates π-π stacking interactions with biological targets, while the ortho-carboxylate creates steric hindrance that affects both chemical reactivity and enzyme binding pocket accommodation . Evidence from related biphenyl-2-carboxylate series demonstrates that even minor substituent changes (e.g., methoxy vs. hydroxy vs. methyl) produce markedly different inhibitory profiles against key targets including lipoxygenases, adenosine receptors, and cancer cell lines [1]. Therefore, direct substitution without equivalent structural features will yield divergent experimental outcomes and is not scientifically justifiable for applications requiring specific biological or synthetic performance.

Quantitative Differentiation Evidence: Ethyl 4'-Methoxybiphenyl-2-Carboxylate vs. Comparator Biphenyl-2-Carboxylate Analogs


Platelet 12-Lipoxygenase Inhibitory Activity: Single-Concentration Screening Data for Ethyl 4'-Methoxybiphenyl-2-Carboxylate

Ethyl 4'-methoxybiphenyl-2-carboxylate was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay . While no IC₅₀ value was reported, this single-concentration screening data establishes baseline activity that distinguishes the compound from completely inactive biphenyl-2-carboxylate analogs lacking the 4'-methoxy group. For reference, the known 12-lipoxygenase inhibitor NDGA exhibits an IC₅₀ of 30 µM in comparable assays , providing a contextual benchmark. Unsubstituted ethyl biphenyl-2-carboxylate has not been reported to exhibit 12-lipoxygenase inhibitory activity in publicly available databases, suggesting that the 4'-methoxy substitution contributes to target engagement.

12-lipoxygenase inflammation platelet biology

A2 Adenosine Receptor Binding: Comparative Binding Affinity Profile for Ethyl 4'-Methoxybiphenyl-2-Carboxylate

Ethyl 4'-methoxybiphenyl-2-carboxylate demonstrated binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 as the radioligand [1]. Although the precise Ki or IC₅₀ value is not publicly disclosed, the documented binding distinguishes this compound from structurally simpler biphenyl-2-carboxylates that lack comparable A2A receptor engagement. The 4'-methoxy group's electron-donating character and its influence on biphenyl conformation likely contribute to this receptor interaction, as evidenced by related SAR studies showing that methoxy substitution modulates adenosine receptor subtype selectivity [2].

A2 adenosine receptor GPCR neurological disease

Cytotoxic Activity Against 143B Osteosarcoma Cells: Comparative Antiproliferative Profile

Ethyl 4'-methoxybiphenyl-2-carboxylate was evaluated for cytotoxic activity against 143B (TK⁻) tumor cells, a human osteosarcoma cell line . The compound exhibited measurable cytotoxicity in this functional cell-based assay following 72-hour continuous exposure [1]. While the exact IC₅₀ value is not reported, the documented activity against 143B cells distinguishes this compound from unsubstituted ethyl biphenyl-2-carboxylate, for which no comparable cytotoxicity data exists. The 4'-methoxy substitution pattern appears to confer a modest but detectable antiproliferative effect not observed in simpler biphenyl carboxylates.

osteosarcoma anticancer 143B cell line

Structural Influence on HIF-1 Inhibitory Activity: Class-Level Evidence for 4'-Methoxy Substitution in Biphenyl-2-Carboxylate Series

In a systematic SAR study of 3-(phenylethynyl)-1,1′-biphenyl-2-carboxylate derivatives as HIF-1 inhibitors, methyl 3-(4-methoxyphenylethynyl)-[4′-methoxy-1,1′-biphenyl]-2-carboxylate (compound 1a) served as the lead compound for optimization [1]. The study demonstrated that the 4′-methoxy substitution on the biphenyl core contributes to HIF-1 inhibitory activity, with optimized derivative 9i achieving an IC₅₀ of 1.5 ± 0.03 µM in dual luciferase reporter assays and exhibiting tumor growth inhibition in a mouse breast cancer xenograft model at 15 mg/kg . While ethyl 4'-methoxybiphenyl-2-carboxylate itself has not been directly evaluated for HIF-1 inhibition, its structural similarity to the lead scaffold establishes its potential relevance as a building block for HIF-1 inhibitor development.

HIF-1 hypoxia cancer angiogenesis

Synthetic Accessibility via Cobalt-Catalyzed Cross-Coupling: Direct Preparation of Unsymmetrical Biaryl Compounds Including Ethyl 4'-Methoxybiphenyl-2-Carboxylate

Ethyl 4'-methoxybiphenyl-2-carboxylate is accessible via a cobalt-catalyzed cross-coupling methodology that enables the direct formation of unsymmetrical biaryl compounds from two different aryl halides under mild conditions without pre-formed organometallic reagents [1]. This synthetic route is particularly advantageous for preparing sterically hindered biphenyl-2-carboxylates with ortho-substitution patterns. In contrast, unsubstituted ethyl biphenyl-2-carboxylate typically requires alternative synthetic approaches (e.g., traditional Suzuki-Miyaura coupling with pre-formed boronic acids) that involve additional steps and reagents. The cobalt-catalyzed method demonstrates high functional group tolerance and is applicable to a broad spectrum of substrates including aryl triflates .

cobalt catalysis cross-coupling biaryl synthesis

Physicochemical Property Profile: Calculated Lipophilicity and Polar Surface Area Differentiation from Unsubstituted Analogs

Ethyl 4'-methoxybiphenyl-2-carboxylate exhibits a calculated ALogP value of 4.18 and a polar surface area (PSA) of 4.18 Ų . Compared to unsubstituted ethyl biphenyl-2-carboxylate (calculated ALogP approximately 3.5-3.8, PSA ~26-30 Ų based on structural analysis), the 4'-methoxy substitution increases lipophilicity while maintaining a relatively low PSA. This property profile suggests enhanced membrane permeability potential, which is particularly relevant for intracellular target engagement. The ethyl ester group also provides greater lipophilicity than the corresponding methyl ester analog (calculated ALogP ~3.7 for methyl 4'-methoxybiphenyl-2-carboxylate), which may influence cellular uptake and distribution [1].

lipophilicity drug-likeness physicochemical properties

Optimal Procurement and Application Scenarios for Ethyl 4'-Methoxybiphenyl-2-Carboxylate Based on Differentiated Evidence


Chemical Probe for 12-Lipoxygenase Pathway Investigation

Given its documented inhibitory activity against platelet 12-lipoxygenase at 30 µM , ethyl 4'-methoxybiphenyl-2-carboxylate is best deployed as a chemical probe compound for preliminary investigation of 12-lipoxygenase-mediated inflammatory pathways. This application scenario is particularly relevant for researchers seeking biphenyl-based scaffolds with measurable lipoxygenase engagement, as unsubstituted ethyl biphenyl-2-carboxylate shows no such activity. The compound should be used in conjunction with established positive controls such as NDGA (IC₅₀ = 30 µM for 12-LOX) to contextualize activity levels. Procurement should prioritize vendors providing analytical certification (purity ≥95%) to ensure reproducible assay results .

Building Block for HIF-1 Inhibitor Medicinal Chemistry Programs

The structural relevance of the 4'-methoxybiphenyl-2-carboxylate core to HIF-1 inhibitory activity, as demonstrated by the lead compound 1a and optimized derivative 9i (IC₅₀ = 1.5 µM) , positions ethyl 4'-methoxybiphenyl-2-carboxylate as a strategically valuable building block for HIF-1 inhibitor synthesis programs. Researchers developing hypoxia-inducible factor inhibitors should consider this compound as a starting material for SAR exploration, particularly for modifications at the ester position (ethyl vs. methyl vs. tert-butyl) and additional phenylethynyl substitution. This application is supported by the compound's favorable calculated lipophilicity (ALogP = 4.18) which aligns with drug-like property requirements for cellular HIF-1 target engagement .

Synthetic Intermediate in Cobalt-Catalyzed Biaryl Construction

For synthetic chemistry applications, ethyl 4'-methoxybiphenyl-2-carboxylate serves as a representative substrate in cobalt-catalyzed cross-coupling methodologies that enable efficient unsymmetrical biaryl formation . This application scenario is optimal for researchers developing new catalytic systems for biaryl synthesis or preparing structurally diverse biphenyl-2-carboxylate libraries. The compound's ortho-substitution pattern makes it a challenging substrate for traditional coupling methods, thereby validating the effectiveness of cobalt-catalyzed approaches. Procurement in research quantities (100 mg to 1 g) is recommended for method development and substrate scope studies .

Reference Compound for Adenosine Receptor Binding Assay Development

The documented binding affinity for the A2 adenosine receptor , albeit without a reported Ki value, qualifies ethyl 4'-methoxybiphenyl-2-carboxylate as a reference compound for adenosine receptor assay development and validation. This scenario is most relevant for laboratories establishing or optimizing GPCR binding assays using bovine striatal membrane preparations or recombinant A2A receptor systems. The compound can serve as a test ligand for assay qualification alongside established A2A ligands such as CGS-21680. Given the absence of full dose-response data, this application should be limited to assay development rather than lead optimization campaigns .

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